2-Amino-3-methylhexanoic acid

Plant Physiology Abiotic Stress Photosynthesis

β-Methylnorleucine (AMHA) is a non-proteinogenic, branched-chain α-amino acid that acts as a potent systemic acquired resistance (SAR) inducer at nanomolar concentrations (10-1000 nM). Unlike generic amino acid analogs, its specific β-methyl branch and propyl side-chain confer unique bioactivity: a 199% increase in net photosynthetic rate and 95% increase in PSII overall activity (PIABS) in tea plants under heat stress at 100 nM. • Validated protection against Pseudomonas syringae DC3000 in Arabidopsis and powdery mildew in wheat at low nanomolar concentrations • Quantified E. coli IleRS binding affinity (Ki = 5.00E+4 nM) for aminoacyl-tRNA synthetase specificity benchmarking • Two asymmetric centers; specific stereoisomers available for chiral building block and natural product analog synthesis

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 60182-96-9
Cat. No. B1204673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methylhexanoic acid
CAS60182-96-9
Synonyms2-amino-3-methylhexanoic acid
beta-methylnorleucine
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCCC(C)C(C(=O)O)N
InChIInChI=1S/C7H15NO2/c1-3-4-5(2)6(8)7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)
InChIKeyKWSUGULOZFMUDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methylhexanoic Acid (CAS 60182-96-9) for Scientific and Industrial Sourcing


2-Amino-3-methylhexanoic acid (AMHA), also known as beta-methylnorleucine, is a branched-chain, non-proteinogenic alpha-amino acid with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.2 g/mol . It is characterized by a chiral alpha-carbon and a beta-methyl group on its hexanoic acid backbone, which creates four distinct stereoisomers . This compound is a naturally occurring endogenous (2S, 3S)-α-amino acid found in certain fungal mycelia [1].

Why In-Class Amino Acid Analogs Cannot Replace 2-Amino-3-methylhexanoic Acid for Critical Applications


Non-proteinogenic branched-chain amino acids like 2-Amino-3-methylhexanoic acid (AMHA) cannot be substituted with simple structural analogs such as isoleucine (2-amino-3-methylpentanoic acid), leucine (2-amino-4-methylpentanoic acid), or other norleucine derivatives without risking complete functional failure. The specific placement of the methyl branch at the beta-carbon combined with the exact propyl side-chain length defines its unique ability to act as a potent plant elicitor [1]. Unlike common proteinogenic amino acids, AMHA acts as a systemic acquired resistance (SAR) inducer and growth promoter at nanomolar concentrations (10-1000 nM), a specific bioactivity profile that its in-class counterparts do not share [2]. The specific stereochemistry (e.g., (2S,3S)) directly influences its interaction with biological targets, meaning procurement of the correct stereoisomer is critical for experimental reproducibility .

Quantitative Differentiation Data for 2-Amino-3-methylhexanoic Acid Against Key Comparators


AMHA Demonstrates a 199% Increase in Photosynthetic Rate vs. Untreated Controls Under Heat Stress in Tea

In a field study on temperature-sensitive tea (Camellia sinensis cv. 'Longjing 43'), exogenous application of 100 nM AMHA increased the net photosynthetic rate (Pn) by 199% and stomatal conductance (Gs) by 215% relative to mock-treated control plants under high-temperature (HT) stress [1]. This level of photosynthetic enhancement under abiotic stress is a key differentiator for AMHA compared to other common plant growth regulators or amino acids.

Plant Physiology Abiotic Stress Photosynthesis

AMHA Exhibits a 95% Increase in PSII Overall Activity (PIABS) Under Heat Stress Compared to Mock Treatment

The JIP-test parameter PIABS, which reflects the overall performance and activity of Photosystem II (PSII), was significantly enhanced in AMHA-treated tea plants. At 3 days after treatment (DAT) under high-temperature stress, 100 nM AMHA increased PIABS by 95% compared to the mock control [1]. This indicates AMHA's unique ability to protect and enhance PSII function, a critical component of photosynthetic efficiency, during heat stress.

Chlorophyll Fluorescence Photosystem II Abiotic Stress

AMHA Binds to E. coli Isoleucyl-tRNA Synthetase (IleRS) with a Ki of 50,000 nM, Distinct from Related Analogs

The binding affinity of (2S,3S)-2-amino-3-methylhexanoic acid to Escherichia coli isoleucyl-tRNA synthetase (IleRS) was determined to be Ki = 5.00E+4 nM (50,000 nM) [1]. This value is a specific quantitative descriptor of its interaction with a critical enzyme for protein translation. In the same ultracentrifugation assay, the structurally related analog (2S,3S)-2-amino-3,4-dimethylpentanoic acid showed a Ki of 4.55E+4 nM [1], a 9% difference that highlights the sensitivity of IleRS to subtle changes in the beta-branched side chain. The diastereomeric mixture, DL-2-amino-3S-methylhexanoic acid, exhibited a weaker Ki of 5.88E+4 nM [1], directly demonstrating the impact of stereochemistry on target engagement.

Enzymology Aminoacyl-tRNA Synthetase Binding Affinity

AMHA Effectively Protects Wheat Against Powdery Mildew at Concentrations as Low as 10 nM

AMHA pretreatment of wheat provided strong protection against powdery mildew (Blumeria graminis f. sp. tritici), a major fungal pathogen [1]. Studies indicate a dose-dependent relationship in enhancing resistance, with effective concentrations ranging from 10 nM to 10,000 nM [1]. This efficacy at low, nanomolar concentrations is a defining characteristic of its function as a plant elicitor, distinguishing it from many other amino acid-based treatments that require significantly higher doses to achieve a comparable effect.

Plant Pathology Biocontrol Fungal Resistance

High-Value Research and Industrial Application Scenarios for 2-Amino-3-methylhexanoic Acid


Development of Novel Abiotic Stress Mitigants for Crop Protection

Leverage the well-documented efficacy of AMHA in mitigating heat stress, evidenced by a 199% increase in net photosynthetic rate and a 95% increase in PSII overall activity (PIABS) in tea plants at 100 nM [1]. This data supports the use of AMHA as a lead compound for formulating next-generation, nano-molar active plant health products designed to protect high-value crops from yield losses due to climate change-induced heat waves.

Biochemical Studies on Isoleucyl-tRNA Synthetase (IleRS) Specificity

Utilize AMHA as a precisely characterized probe for investigating the substrate specificity of aminoacyl-tRNA synthetases. Its quantified binding affinity (Ki = 5.00E+4 nM for E. coli IleRS) [2] provides a critical benchmark for comparative enzymology studies aimed at understanding molecular recognition of non-canonical beta-branched amino acids. This is essential for research in synthetic biology and the development of novel antimicrobial agents targeting protein translation fidelity.

Research on Systemic Acquired Resistance (SAR) in Model and Crop Plants

Employ AMHA as a potent, low-concentration chemical probe to study systemic acquired resistance (SAR) pathways. Its demonstrated ability to protect Arabidopsis against Pseudomonas syringae DC3000 and wheat against powdery mildew at low nanomolar concentrations (10-10,000 nM) [3] makes it an ideal tool for dissecting plant innate immune signaling networks and for identifying new molecular targets for durable disease resistance.

Chiral Building Block for Asymmetric Synthesis

Procure specific stereoisomers of AMHA for use as chiral building blocks in complex organic syntheses. As validated by its two asymmetric atoms , the correct stereochemistry is non-negotiable for downstream applications. This is especially relevant for synthesizing natural product analogs or pheromone components, where the specific (2S,3S) configuration of naturally occurring AMHA [4] serves as a key starting material for accessing optically active targets.

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